N-cyclohexyl-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide
Description
N-cyclohexyl-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide is a piperidine-based carboxamide derivative characterized by a cyclohexyl group attached to the carboxamide nitrogen and a 3-methylpyridin-4-yloxymethyl substituent at the 4-position of the piperidine ring.
Properties
IUPAC Name |
N-cyclohexyl-4-[(3-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-15-13-20-10-7-18(15)24-14-16-8-11-22(12-9-16)19(23)21-17-5-3-2-4-6-17/h7,10,13,16-17H,2-6,8-9,11-12,14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQVPLVWVWMKAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Mesylated Piperidine
Method :
-
Starting Material : tert-Butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate reacts with nucleophiles (e.g., alcohols, amines) under basic conditions.
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Conditions : Potassium carbonate (K₂CO₃) in N-methyl-2-pyrrolidone (NMP) at 100–105°C for 24 hours.
Mechanistic Insight :
The mesylate group acts as a leaving group, facilitating displacement by nucleophiles. For the target compound, 3-methylpyridin-4-ol would replace the mesylate to form the [(3-methylpyridin-4-yl)oxy]methyl substituent.
Introduction of the (3-Methylpyridin-4-yl)OxyMethyl Group
Coupling with 3-Methylpyridin-4-ol
Procedure :
-
Reagents : tert-Butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate, 3-methylpyridin-4-ol, cesium fluoride (CsF).
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Conditions : N,N-dimethylacetamide (DMA) at 85°C for 18 hours.
Optimization Notes :
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Base Selection : CsF enhances nucleophilicity of the pyridinol oxygen compared to K₂CO₃.
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Solvent Effects : DMA promotes solubility of aromatic intermediates, while ethanol/water mixtures reduce side reactions.
Deprotection of the tert-Butoxycarbonyl (Boc) Group
Method :
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Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM).
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Conditions : Room temperature for 2–4 hours.
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Outcome : Generates the free piperidine amine, crucial for carboxamide formation.
Alternative : Hydrochloric acid (HCl) in dioxane can also cleave the Boc group but may require harsher conditions.
Formation of the Cyclohexyl Carboxamide Moiety
Carbodiimide-Mediated Coupling
Procedure :
Ugi Multicomponent Reaction (Ugi-MCR)
Method :
-
Components : Cyclohexylamine, aldehyde, isocyanide, and carboxylic acid.
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Advantage : Single-step formation of the carboxamide with high atom economy.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
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Steric Hindrance : Bulky substituents on piperidine (e.g., cyclohexyl) may slow carboxamide coupling; using DMAP as a catalyst alleviates this.
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Solvent Purity : Residual DMA in intermediates can complicate purification; repeated washes with water/ethanol are critical.
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Regioselectivity : Competing reactions at piperidine’s 4-position require precise stoichiometry to avoid byproducts.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different substituents on the piperidine or pyridine rings, leading to derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Drug Development
N-cyclohexyl-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide has been investigated for its activity as a lysophosphatidic acid (LPA) antagonist. LPA is known to play a crucial role in various physiological processes, including cell proliferation, migration, and survival. Compounds that inhibit LPA signaling pathways are being explored for their potential in treating cancer and fibrotic diseases .
1.2. Receptor Modulation
This compound acts on the orexin type 2 receptor, which is implicated in regulating sleep-wake cycles and energy homeostasis. Research indicates that modulation of this receptor can lead to therapeutic strategies for sleep disorders and obesity .
Pharmacological Insights
2.1. Antagonistic Properties
Studies have shown that this compound exhibits antagonistic properties against certain receptors involved in pain and inflammation pathways, suggesting its potential utility in analgesic formulations .
2.2. Neuropharmacology
The compound's structure suggests it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This interaction may provide insights into its application for treating neuropsychiatric disorders such as depression and anxiety .
Case Studies
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.
Comparison with Similar Compounds
The compound shares structural and functional similarities with several piperidine carboxamide derivatives. Below is a detailed analysis of key analogs, focusing on structural features, pharmacological properties, and synthesis methods.
Structural Analogues and Substituent Variations
TAK-925
- Structure: Methyl (2R,3S)-3-[(methylsulfonyl)amino]-2-{[(cis-4-phenylcyclohexyl)oxy]methyl}piperidine-1-carboxylate .
- Key Differences: A methylsulfonyl amino group at the 3-position of the piperidine ring. Phenyl-substituted cyclohexyloxy group instead of a 3-methylpyridinyloxy substituent. Carboxylate ester instead of a carboxamide.
- Pharmacology : Acts as a hypocretin/orexin receptor agonist with demonstrated efficacy in narcolepsy models .
ARN-776
- Structure: (2R,3S)-N-ethyl-2-{[(cis-4-isopropylcyclohexyl)oxy]methyl}−3-[(methylsulfonyl)amino]piperidine-1-carboxamide .
- Key Differences :
- Ethyl group on the carboxamide nitrogen.
- Isopropyl-substituted cyclohexyloxy group.
- Pharmacology : Shares TAK-925’s orexin receptor agonist activity but with altered pharmacokinetics due to the ethyl and isopropyl groups .
N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide
- Structure : Features a pyridazinyl group and a trifluoromethylpyridinyloxybenzylidene substituent .
- Key Differences :
- Trifluoromethyl group enhances lipophilicity and metabolic stability.
- Benzylidene linker introduces rigidity compared to the flexible oxymethyl group in the target compound.
N-(cyclohexylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
- Structure : Cyclohexylmethyl group on the carboxamide nitrogen and a trifluoromethylpyrimidinyl substituent .
- Key Differences :
- Pyrimidine heterocycle instead of pyridine.
- Trifluoromethyl group may improve blood-brain barrier penetration.
Comparative Data Table
Stability and Pharmacokinetics
- Carboxamide Stability : The target compound’s carboxamide group likely offers superior hydrolytic stability compared to ester-containing analogs like TAK-925, which may undergo enzymatic cleavage .
- Metabolic Resistance : The absence of trifluoromethyl groups (cf. ) may make the target compound more susceptible to CYP450 metabolism .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-cyclohexyl-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling a functionalized piperidine core with substituted pyridine and cyclohexyl groups. Key steps include:
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Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the piperidine and cyclohexylamine moieties .
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Etherification : React the hydroxylmethyl-piperidine intermediate with 3-methylpyridin-4-ol under Mitsunobu conditions (e.g., DIAD/TPP) .
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Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst loading (e.g., 10–20 mol% Pd for cross-coupling) to improve yield and purity .
Table 1 : Example Optimization Parameters
Step Solvent Temp (°C) Catalyst Yield Range Amide Coupling DCM 25 EDC/HOBt 60–75% Etherification THF 60 DIAD/TPP 50–65% Purification EtOAc/Hex – Column Chromatography >95% Purity
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm piperidine ring conformation, methylpyridyl ether linkage, and cyclohexyl group stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₁H₃₁N₃O₂: 358.2487) .
- X-ray Crystallography : Resolve ambiguous stereochemistry or confirm solid-state packing interactions .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?
- Methodology :
- Solubility Screening : Test in DMSO (stock solutions), aqueous buffers (pH 1–10), and simulated biological fluids. Piperidine carboxamides often show moderate solubility in polar aprotic solvents .
- Stability Studies : Use HPLC to monitor degradation under light, heat (40°C), and hydrolytic conditions. Cyclohexyl and pyridyl groups may enhance stability compared to aliphatic analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across assays)?
- Methodology :
- Assay Validation : Standardize protocols (e.g., ATP levels for kinase inhibition, cell viability controls) to minimize variability .
- Off-Target Profiling : Use panels (e.g., Eurofins CEREP) to identify non-specific binding to GPCRs, ion channels, or cytochrome P450 enzymes .
- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., pyridyl vs. phenyl substitutions) to isolate contributions of the cyclohexyl-piperidine scaffold .
Q. What experimental designs are recommended to study the compound’s metabolic pathways and pharmacokinetics?
- Methodology :
- In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (e.g., hydroxylation at the piperidine or pyridyl group) .
- Pharmacokinetic Modeling : Apply compartmental models to predict clearance rates, leveraging logP (estimated ~2.5) and plasma protein binding data .
- Proteomics : Identify metabolites via LC-MS/MS and compare with databases (e.g., HMDB) .
Q. How can computational methods enhance reaction design for novel derivatives?
- Methodology :
- Quantum Mechanics (QM) : Calculate transition states for key steps (e.g., amide bond formation) using Gaussian or ORCA to optimize reaction pathways .
- Machine Learning (ML) : Train models on existing piperidine-carboxamide datasets to predict reaction yields or bioactivity .
- Molecular Dynamics (MD) : Simulate target binding (e.g., kinase active sites) to prioritize derivatives with improved affinity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodology :
- Reproduce Synthesis : Verify starting material purity and reaction conditions (e.g., anhydrous vs. ambient moisture) .
- Cross-Validate Spectra : Compare NMR/IR data with published analogs (e.g., N-cyclohexylpiperidine derivatives) to identify batch-specific impurities .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to distinguish polymorphic forms affecting melting points .
Methodological Best Practices
- Collaborative Workflows : Integrate synthetic chemistry, computational modeling, and bioassay teams to accelerate discovery .
- Open Data Sharing : Contribute spectral and bioactivity data to repositories (e.g., PubChem) to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
